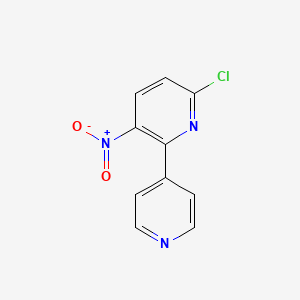
6-Chloro-3-nitro-2,4'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-nitro-2,4’-bipyridine is a chemical compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings. This particular compound is characterized by the presence of a chlorine atom at the 6th position and a nitro group at the 3rd position on the bipyridine structure. Bipyridines and their derivatives are extensively used in various applications, including as ligands in coordination chemistry, catalysts, and biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-nitro-2,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of bipyridine derivatives, including 6-Chloro-3-nitro-2,4’-bipyridine, often employs metal-catalyzed cross-coupling reactions. These methods are favored due to their efficiency and high yield. The use of nickel or palladium catalysts is common, and the reactions are typically carried out under controlled temperature and pressure conditions to optimize the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-3-nitro-2,4’-bipyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyridine rings.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Reduction: 6-Chloro-3-amino-2,4’-bipyridine.
Substitution: Various substituted bipyridines depending on the nucleophile used.
Oxidation: Oxidized bipyridine derivatives with altered electronic properties.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 6-Chloro-3-nitro-2,4’-bipyridine depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal centers to form complexes. These complexes can exhibit unique catalytic properties due to the electronic effects of the chlorine and nitro substituents on the bipyridine rings . In biological systems, the compound can interact with various molecular targets, such as enzymes or receptors, potentially inhibiting their activity or altering their function .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine: Another bipyridine derivative used in the synthesis of coordination polymers and supramolecular structures.
6-Bromo-3-nitro-2,4’-bipyridine: Similar to 6-Chloro-3-nitro-2,4’-bipyridine but with a bromine atom instead of chlorine.
Uniqueness: 6-Chloro-3-nitro-2,4’-bipyridine is unique due to the specific electronic effects imparted by the chlorine and nitro groups. These substituents can influence the compound’s reactivity, coordination behavior, and potential biological activity, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
90679-38-2 |
|---|---|
Molekularformel |
C10H6ClN3O2 |
Molekulargewicht |
235.62 g/mol |
IUPAC-Name |
6-chloro-3-nitro-2-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H6ClN3O2/c11-9-2-1-8(14(15)16)10(13-9)7-3-5-12-6-4-7/h1-6H |
InChI-Schlüssel |
WAJUWQHFQNIJIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])C2=CC=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


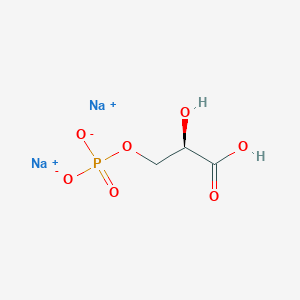
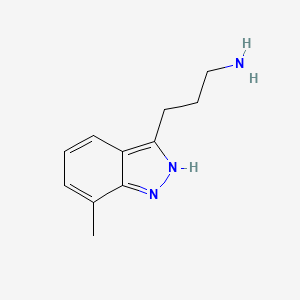
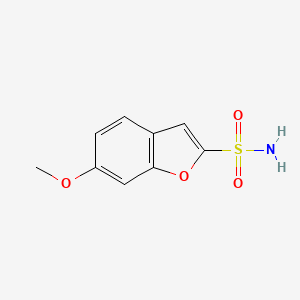
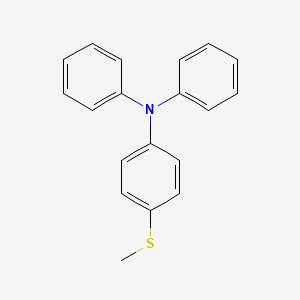
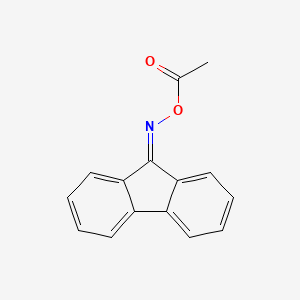
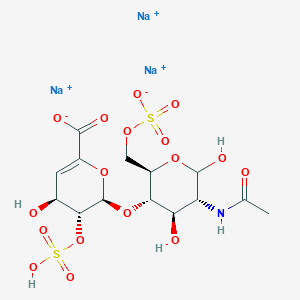
![1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone](/img/structure/B13142286.png)
![Ethyl [2,3'-bipyridine]-4-carboxylate](/img/structure/B13142291.png)

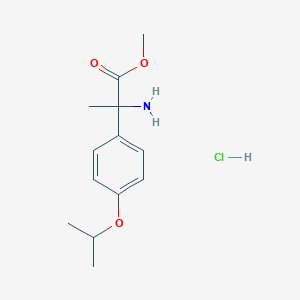
![(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13142299.png)
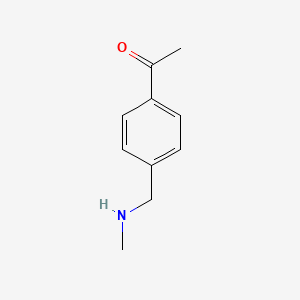

![2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid](/img/structure/B13142323.png)
